molecular formula C23H29N3O7 B3949744 1-(3,4-dimethoxybenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate

1-(3,4-dimethoxybenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate

Cat. No. B3949744
M. Wt: 459.5 g/mol
InChI Key: SYRIOGGNOLSTOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethoxybenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate, commonly known as ABT-594, is a synthetic compound that has been extensively studied for its potential use in pain management. It was first synthesized in the late 1990s by Abbott Laboratories, and since then, it has been the subject of numerous scientific studies that have explored its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of ABT-594 involves the activation of both nicotinic acetylcholine receptors and opioid receptors in the central nervous system. Nicotinic acetylcholine receptors are ionotropic receptors that are widely distributed throughout the nervous system and are involved in a variety of physiological processes, including pain perception. Activation of these receptors by ABT-594 leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in pain modulation.
In addition to its effects on nicotinic acetylcholine receptors, ABT-594 also activates opioid receptors, which are involved in the regulation of pain, reward, and mood. Activation of these receptors by ABT-594 leads to the release of endogenous opioids, such as endorphins and enkephalins, which are involved in pain modulation.
Biochemical and Physiological Effects:
ABT-594 has been shown to have a number of biochemical and physiological effects, including analgesia, sedation, and hypothermia. These effects are mediated by the activation of both nicotinic acetylcholine receptors and opioid receptors in the central nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ABT-594 in lab experiments is its potency as an analgesic. This allows for the use of lower doses of the compound, which can reduce the risk of side effects and minimize the impact on experimental outcomes. However, one of the limitations of using ABT-594 in lab experiments is the potential for off-target effects, particularly on other types of receptors that are not involved in pain modulation.

Future Directions

There are a number of potential future directions for research on ABT-594. One area of interest is the development of more selective compounds that target specific subtypes of nicotinic acetylcholine receptors and opioid receptors. This could lead to the development of more effective and safer analgesics for the treatment of chronic pain conditions.
Another area of interest is the exploration of the potential use of ABT-594 in the treatment of other neurological disorders, such as depression and anxiety. Studies have shown that ABT-594 has anxiolytic and antidepressant effects, which could make it a promising candidate for the treatment of these conditions.
Overall, the extensive scientific research on ABT-594 has highlighted its potential as a potent analgesic with a unique mechanism of action. While there are still limitations and challenges to overcome, continued research on ABT-594 could lead to the development of more effective and safer treatments for chronic pain conditions.

Scientific Research Applications

ABT-594 has been the subject of extensive scientific research due to its potential use in pain management. Studies have shown that ABT-594 is a potent analgesic that acts through a unique mechanism of action that involves the activation of both nicotinic acetylcholine receptors and opioid receptors in the central nervous system. This dual mechanism of action has led to the development of ABT-594 as a potential treatment for chronic pain conditions such as neuropathic pain and cancer pain.

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3.C2H2O4/c1-26-19-7-6-16(13-20(19)27-2)15-24-11-8-17(9-12-24)21(25)23-14-18-5-3-4-10-22-18;3-1(4)2(5)6/h3-7,10,13,17H,8-9,11-12,14-15H2,1-2H3,(H,23,25);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRIOGGNOLSTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)C(=O)NCC3=CC=CC=N3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dimethoxybenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(3,4-dimethoxybenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate
Reactant of Route 3
Reactant of Route 3
1-(3,4-dimethoxybenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate
Reactant of Route 4
Reactant of Route 4
1-(3,4-dimethoxybenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate
Reactant of Route 5
Reactant of Route 5
1-(3,4-dimethoxybenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(3,4-dimethoxybenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.